molecular formula C23H27N5O2S B305490 N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Katalognummer B305490
Molekulargewicht: 437.6 g/mol
InChI-Schlüssel: DIMVSJYFQMKIPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide, also known as Epetraborole, is a novel antifungal agent that has shown promising results in the treatment of various fungal infections. This compound belongs to a class of drugs called oxaboroles, which inhibit fungal protein synthesis by targeting leucyl-tRNA synthetase.

Wirkmechanismus

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exerts its antifungal activity by inhibiting the aminoacylation of tRNA molecules by leucyl-tRNA synthetase, an essential enzyme in the fungal protein synthesis pathway. This inhibition leads to the accumulation of uncharged tRNA molecules, which triggers the general amino acid control pathway and results in the downregulation of various metabolic pathways, ultimately leading to fungal cell death.
Biochemical and Physiological Effects
N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been shown to have minimal toxicity towards mammalian cells, with an in vitro selectivity index (SI) of >1000. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antifungal agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of various fungal infections. However, one of the major limitations of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its relatively low solubility in water, which may limit its bioavailability in vivo.

Zukünftige Richtungen

Future research on N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide should focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability, to enhance its efficacy in vivo. Moreover, further studies are needed to evaluate the safety and efficacy of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide in clinical trials, especially in combination therapy with other antifungal agents. Additionally, the potential of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide as a treatment option for other fungal infections, such as those caused by dermatophytes and dimorphic fungi, should also be explored.

Synthesemethoden

The synthesis of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves a multistep process that starts with the preparation of 4-ethyl-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 4-(propan-2-yl)aniline to obtain the key intermediate, which is subsequently coupled with 2-oxo-2-[4-(propan-2-yl)phenylamino]ethyl bromide to form the final product, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. The overall yield of this synthesis method is around 25%, which makes it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vitro studies have shown that N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exhibits potent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 μg/mL. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a broad-spectrum activity against both azole-resistant and echinocandin-resistant strains of Candida species.

Eigenschaften

Produktname

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Molekularformel

C23H27N5O2S

Molekulargewicht

437.6 g/mol

IUPAC-Name

N-[[4-ethyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-4-28-20(14-24-22(30)18-8-6-5-7-9-18)26-27-23(28)31-15-21(29)25-19-12-10-17(11-13-19)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,24,30)(H,25,29)

InChI-Schlüssel

DIMVSJYFQMKIPP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.